molecular formula C12H7N3O4 B11951751 N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide CAS No. 779326-99-7

N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B11951751
CAS No.: 779326-99-7
M. Wt: 257.20 g/mol
InChI Key: CCVCUKSCYBOHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanophenyl)-5-nitrofuran-2-carboxamide (CAS 779326-99-7) is a chemical compound with the molecular formula C12H7N3O4 and a molecular weight of 257.20 g/mol . This research chemical belongs to a class of diarylamide compounds that show significant promise in biomedical research, particularly as potent urea transporter (UT) inhibitors . Urea transporters play a vital role in urine concentration mechanisms, and their inhibitors are being investigated as novel salt-sparing diuretics for treating conditions like hyponatremia without causing significant electrolyte imbalance . Compounds with the 5-nitrofuran-2-carboxamide scaffold are also of interest in antibacterial research . Related nitrothiophene carboxamides have been identified as prodrugs activated by specific bacterial nitroreductases (NfsA and NfsB), exhibiting potent, bactericidal activity against clinically relevant multi-drug resistant strains of E. coli , Shigella , and Salmonella . Furthermore, structurally similar nitrofuran-2-carboxamide derivatives have been explored for their immunomodulatory effects, specifically as STING (Stimulator of Interferon Genes) inhibitors , indicating potential applications in immunology and oncology research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

779326-99-7

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C12H7N3O4/c13-7-8-1-3-9(4-2-8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16)

InChI Key

CCVCUKSCYBOHGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most straightforward method involves activating 5-nitrofuran-2-carboxylic acid with a coupling agent, followed by reaction with 4-cyanophenylamine. Thionyl chloride (SOCl₂) is frequently used to convert the carboxylic acid into its acyl chloride intermediate, which then reacts with the amine nucleophile. For example:

  • Acyl Chloride Formation :
    5-nitrofuran-2-carboxylic acid+SOCl25-nitrofuran-2-carbonyl chloride+SO2+HCl\text{5-nitrofuran-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{5-nitrofuran-2-carbonyl chloride} + \text{SO}_2 + \text{HCl} .

  • Amide Coupling :
    5-nitrofuran-2-carbonyl chloride+4-cyanophenylamineThis compound+HCl\text{5-nitrofuran-2-carbonyl chloride} + \text{4-cyanophenylamine} \rightarrow \text{this compound} + \text{HCl}.

Yields typically range from 65% to 85%, depending on solvent choice (e.g., dichloromethane or tetrahydrofuran) and stoichiometric ratios. Side products, such as over-chlorinated derivatives, are minimized by maintaining temperatures below 0°C during acyl chloride formation.

Coupling Agent-Mediated Synthesis

Alternative protocols employ carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with activators such as N-hydroxysuccinimide (NHS). These agents facilitate amide bond formation under milder conditions (25–40°C) compared to SOCl₂. For instance:

  • EDC/NHS Protocol :
    5-nitrofuran-2-carboxylic acid+EDC+NHSactivated ester4-cyanophenylaminetarget compound\text{5-nitrofuran-2-carboxylic acid} + \text{EDC} + \text{NHS} \rightarrow \text{activated ester} \xrightarrow{\text{4-cyanophenylamine}} \text{target compound}.

This method reduces HCl byproduct formation but requires careful pH control (6.5–7.5) to prevent premature hydrolysis of the activated intermediate.

Reaction Optimization and Catalytic Enhancements

Catalytic Additives

The addition of dimethylaminopyridine (DMAP) as a catalyst (5–10 mol%) increases yields to >90% by facilitating acyl transfer. Conversely, excessive DMAP (>15 mol%) promotes side reactions, such as nitration of the furan ring.

Purification and Crystallization Strategies

Solvent-Antisolvent Crystallization

Post-reaction mixtures are often dissolved in water-immiscible solvents (e.g., toluene) and poured into ice-cold water. Distilling the organic solvent under reduced pressure induces crystallization, yielding high-purity (>98%) product. For example:

  • Procedure :
    Dissolve crude product in toluene (50 mL), add to H₂O (200 mL), and distill toluene at 40°C. Cool to 4°C to precipitate crystals.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves byproducts like unreacted 4-cyanophenylamine. However, this method is less favored industrially due to scalability challenges.

Industrial-Scale Production Considerations

Waste Management

The patent CA2127945C highlights the environmental drawbacks of ammonia and alcohol solvents in large-scale synthesis. Closed-loop systems recover pyridine derivatives and dehydrating agents (e.g., POCl₃), reducing wastewater contamination.

Continuous Flow Synthesis

Recent advances propose continuous flow reactors to enhance heat transfer and minimize hazardous intermediate accumulation. Pilot studies achieved 92% yield with residence times under 30 minutes.

Challenges and Limitations

Nitro Group Instability

The electron-withdrawing nitro group renders the furan ring susceptible to reduction under basic conditions. Catalytic hydrogenation or Zn/HCl treatments must be avoided during workup.

Cyanophenylamine Reactivity

4-Cyanophenylamine’s lower nucleophilicity compared to its 2-cyano isomer necessitates higher reaction temperatures (80–100°C), increasing energy costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed

    Reduction: N-(4-cyanophenyl)-5-aminofuran-2-carboxamide

    Substitution: N-(4-cyanophenyl)-5-substituted furan-2-carboxamides

    Oxidation: Furan-2,5-dicarboxylic acid derivatives

Scientific Research Applications

N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its electronic properties and potential use in organic electronics and photovoltaic devices.

    Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Chlorophenyl)-5-nitrofuran-2-carboxamide ()
  • Molecular Formula : C₁₁H₇ClN₂O₄
  • Molecular Weight : 260.85 g/mol
  • Physical Properties : Brown solid with a melting point of 184–185°C .
  • Synthesis : Synthesized via coupling of 4-chloroaniline with 5-nitrofuran-2-carboxylic acid, yielding 66% after silica gel chromatography .
  • Key Difference: Replacement of the cyano group with chlorine increases lipophilicity (Cl: LogP ~0.71 vs.
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide ()
  • Molecular Formula : C₁₇H₁₃ClN₂O₄S
  • Molecular Weight : 376.8 g/mol
  • Key Difference: Incorporation of a sulfamoyl group (SO₂NH₂) enhances hydrogen-bonding capacity, likely improving solubility compared to the cyano analog. The 2-chlorophenyl substitution on the furan may sterically hinder interactions with biological targets .

Heterocycle Variations: Thiophene vs. Furan

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
  • Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂
  • Molecular Weight : 437.4 g/mol
  • Purity : 42%
  • Key Differences: Thiophene (sulfur-containing heterocycle) vs. furan (oxygen-containing): Thiophene’s larger atomic radius and lower electronegativity may reduce dipole moments, affecting binding to electron-deficient targets.
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
  • Molecular Formula : C₁₄H₇F₂N₃O₃S₂
  • Molecular Weight : 383.3 g/mol
  • Purity : 99.05%
  • Key Insight : High purity suggests efficient synthesis, possibly due to optimized coupling conditions (e.g., HATU in DCM) .

Substituent Effects on Physicochemical Properties

Compound Aromatic Substituent Heterocycle Molecular Weight (g/mol) Melting Point (°C) Yield/Purity
N-(4-Cyanophenyl)-5-nitrofuran-2-carboxamide 4-CN Furan 257.2 Not reported Not specified
N-(4-Chlorophenyl)-5-nitrofuran-2-carboxamide 4-Cl Furan 260.85 184–185 66% yield
N-(4-Sulfamoylphenyl)-5-(2-Cl-phenyl)furan-2-carboxamide 4-SO₂NH₂, 2-Cl Furan 376.8 Not reported Not specified
N-(4-(3-Methoxy-4-CF₃)phenyl-thiazol-2-yl)-5-nitrothiophene-2-carboxamide Complex Thiophene 437.4 Not reported 42% purity
  • Lipophilicity Trends: Chlorophenyl > Cyanophenyl > Sulfamoylphenyl (based on substituent LogP contributions).
  • Synthetic Yields : Thiophene derivatives () show variable purity (42–99%), suggesting heterocycle-dependent reactivity.

Biological Activity

N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound features a nitrofuran ring and a cyanophenyl moiety , which contribute to its unique chemical reactivity and biological properties. The presence of the nitro group plays a crucial role in its pharmacological effects, as it can undergo reduction to form reactive amines, potentially leading to cellular damage and death in target organisms.

Antibacterial Activity

This compound has shown significant antibacterial properties, particularly against Gram-negative bacteria. The mechanism of action is believed to involve activation by bacterial nitroreductases, leading to DNA damage and disruption of cellular processes .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli8 µg/mL
K. pneumoniae16 µg/mL
S. aureus4 µg/mL
P. aeruginosa32 µg/mL

The compound's efficacy against these strains indicates its potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.2
Caco-2 (Colorectal)12.5
HeLa (Cervical Cancer)20.0

The compound exhibited selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapeutics.

The biological activity of this compound is largely attributed to its interaction with specific cellular targets:

  • DNA Topoisomerase II Inhibition : The compound has been shown to bind to and inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased DNA fragmentation in cancer cells.
  • Nitroreductase Activation : In bacteria, the nitro group is reduced by nitroreductases, generating reactive intermediates that cause cellular damage .

Case Studies

  • Antibacterial Efficacy :
    A study conducted on various nitrofuran derivatives including this compound demonstrated significant antibacterial activity against E. coli and K. pneumoniae. The research utilized efflux-deficient strains to confirm that the compound's action was not hindered by common resistance mechanisms .
  • Anticancer Potential :
    In vitro studies on A549 and Caco-2 cell lines revealed that treatment with this compound resulted in substantial reductions in cell viability (up to 54% in Caco-2 cells). This suggests a potential for developing targeted therapies for colorectal cancer .

Q & A

Q. How can researchers optimize the synthesis of N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of reaction conditions. Key strategies include:
  • Temperature and Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency, while temperatures between 60–80°C balance reaction kinetics and side-product suppression .
  • Catalyst Use : Bases like sodium hydride or triethylamine improve deprotonation in amide bond formation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures ensures ≥95% purity .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., nitrofuran’s aromatic protons at δ 7.5–8.5 ppm) and amide linkages .
  • IR Spectroscopy : Stretching bands for nitro (1520–1350 cm1^{-1}) and carbonyl (1680–1640 cm1^{-1}) groups verify functional groups .
  • X-ray Crystallography : Resolves solid-state conformation, especially for sterically hindered substituents like the 4-cyanophenyl group .

Advanced Research Questions

Q. How does the nitro group in the 5-nitrofuran moiety influence the compound’s reactivity in nucleophilic substitution or reduction reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the furan’s 3-position. Reactivity insights include:
  • Nucleophilic Substitution : Nitro deactivates the furan ring, requiring harsh conditions (e.g., NaH/DMF) for displacement reactions .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces the nitro group to an amine, altering bioactivity. Controlled partial reduction can yield hydroxylamine intermediates .

Q. What strategies are recommended for resolving contradictory bioactivity data observed in different in vitro models for this compound?

  • Methodological Answer : Discrepancies often arise from assay-specific variables. Mitigation strategies:
  • Purity Verification : HPLC-MS to rule out impurities >95% (e.g., residual solvents or byproducts) .
  • Cell Line Validation : Compare activity across multiple lines (e.g., HeLa vs. HepG2) to identify target-specific effects .
  • Dose-Response Curves : Use IC50_{50}/EC50_{50} values adjusted for cell viability assays (MTT vs. ATP-based) .

Q. How can computational modeling be integrated with experimental data to predict binding modes of this compound with target enzymes?

  • Methodological Answer : Combined approaches enhance mechanistic insights:
  • Molecular Docking : Software like AutoDock Vina predicts interactions with active sites (e.g., cytochrome P450 enzymes) based on nitro group orientation .
  • Molecular Dynamics (MD) : Simulations (NAMD/GROMACS) assess binding stability over time, identifying key hydrogen bonds with the cyanophenyl group .
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity for model refinement .

Q. What mechanistic insights explain the role of the 4-cyanophenyl substituent in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : The 4-cyanophenyl group impacts both solubility and target engagement:
  • Lipophilicity : LogP increases due to the cyano group, enhancing membrane permeability but reducing aqueous solubility. Solubility can be improved via co-solvents (e.g., PEG-400) .
  • Metabolic Stability : Cyano groups resist oxidative metabolism, prolonging half-life in hepatic microsome assays .
  • Steric Effects : Bulkiness may hinder interactions with flat binding pockets (e.g., kinase ATP sites), necessitating structural analogs for SAR studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities between academic studies and patent literature?

  • Methodological Answer : Cross-referencing experimental protocols is critical:
  • Assay Conditions : Compare buffer pH (e.g., phosphate vs. Tris), which affects nitro group ionization and bioactivity .
  • Compound Stability : Test degradation under storage conditions (e.g., DMSO stock solutions prone to oxidation) via LC-MS .
  • Patent-Specific Claims : Validate proprietary derivatives (e.g., prodrugs) cited in patents through independent synthesis and testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.